N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide
Description
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a phenyl group, and an acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Properties
Molecular Formula |
C22H25N3O2 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C22H25N3O2/c1-16(2)19-8-10-20(11-9-19)27-15-22(26)24-21-12-13-23-25(21)14-18-6-4-17(3)5-7-18/h4-13,16H,14-15H2,1-3H3,(H,24,26) |
InChI Key |
XLXDAIYKIAIHRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the 4-methylphenyl group: This step involves the alkylation of the pyrazole ring with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Attachment of the phenoxyacetamide moiety: This can be accomplished by reacting the intermediate with 4-isopropylphenol and chloroacetyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, analgesic, and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound to investigate cellular pathways and mechanisms of action.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
- N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE
Uniqueness
N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-[4-(PROPAN-2-YL)PHENOXY]ACETAMIDE is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methylphenyl and isopropylphenoxy groups. This unique structure may confer distinct biological activities and selectivity towards specific molecular targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
